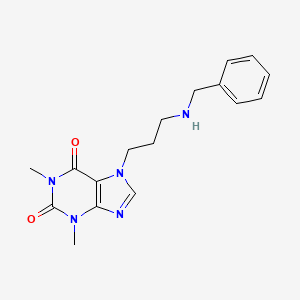![molecular formula C8H9NO B8746149 N-[(2-methylphenyl)methylidene]hydroxylamine](/img/structure/B8746149.png)
N-[(2-methylphenyl)methylidene]hydroxylamine
Overview
Description
N-[(2-methylphenyl)methylidene]hydroxylamine is an organic compound with the molecular formula C8H9NO. It is a derivative of benzaldehyde, where the aldehyde group is replaced by an oxime group. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-[(2-methylphenyl)methylidene]hydroxylamine can be synthesized through the reaction of 2-methylbenzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction typically occurs in a methanol solution at room temperature, yielding a mixture of E and Z isomers .
Industrial Production Methods
Industrial production of 2-methylbenzaldehyde oxime follows similar synthetic routes but often employs optimized conditions to maximize yield and purity. This may include the use of catalysts and controlled reaction environments to ensure efficient conversion.
Chemical Reactions Analysis
Types of Reactions
N-[(2-methylphenyl)methylidene]hydroxylamine undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitriles.
Reduction: Reduction of the oxime group can yield amines.
Substitution: The oxime group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various reagents, including acids and bases, can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitriles.
Reduction: Formation of amines.
Substitution: Formation of substituted oximes or other derivatives.
Scientific Research Applications
N-[(2-methylphenyl)methylidene]hydroxylamine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of fine chemicals and as a precursor for other industrially relevant compounds
Mechanism of Action
The mechanism of action of 2-methylbenzaldehyde oxime involves its interaction with specific molecular targets. For instance, in medicinal chemistry, oximes are known to reactivate acetylcholinesterase, an enzyme inhibited by organophosphates. This reactivation is achieved through the nucleophilic attack of the oxime group on the phosphorylated enzyme, leading to the regeneration of the active enzyme .
Comparison with Similar Compounds
Similar Compounds
- Benzaldehyde oxime
- 4-Methylbenzaldehyde oxime
- 2-Hydroxybenzaldehyde oxime
- 4-Hydroxybenzaldehyde oxime
- 2-Methoxybenzaldehyde oxime
- 4-Methoxybenzaldehyde oxime
Uniqueness
N-[(2-methylphenyl)methylidene]hydroxylamine is unique due to the presence of the methyl group at the ortho position, which can influence its reactivity and physical properties compared to other benzaldehyde oximes. This structural variation can lead to differences in its chemical behavior and applications .
Properties
Molecular Formula |
C8H9NO |
|---|---|
Molecular Weight |
135.16 g/mol |
IUPAC Name |
N-[(2-methylphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C8H9NO/c1-7-4-2-3-5-8(7)6-9-10/h2-6,10H,1H3 |
InChI Key |
ARLLNMVPNCXCIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C=NO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,5-Dimethyl-5,6-dihydroindeno[2,1-b]indole](/img/structure/B8746089.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-chloro-2-(triethylsilyl)-](/img/structure/B8746093.png)









![N-(2-Fluorobenzyl)-3-methyl-3H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B8746132.png)
